![molecular formula C10H7ClN2 B078434 2-Chloro-4-phenylpyrimidine CAS No. 13036-50-5](/img/structure/B78434.png)
2-Chloro-4-phenylpyrimidine
Overview
Description
2-Chloro-4-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-4-phenylpyrimidine and its derivatives has been a subject of research. For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound . Another study discussed the synthetic strategies of pyrimidine-based scaffolds as Aurora Kinase and Polo-like Kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenylpyrimidine has been analyzed in various studies. The compound has a topological polar surface area of 25.8 Ų and a complexity of 157. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Physical And Chemical Properties Analysis
2-Chloro-4-phenylpyrimidine has a molecular weight of 190.63 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Scientific Research Applications
Regioselective Synthesis of Pyrimidine Derivatives
2-Chloro-4-phenylpyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Synthesis of Hydrophobic Side Chains
The compound is used in the introduction of new hydrophobic side chains using organolithium reagents . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Synthesis of Antimicrobial and Antibacterial Drugs
Pyrimidines, including 2-Chloro-4-phenylpyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis of Anticancer Drugs
Pyrimidine derivatives, including 2-Chloro-4-phenylpyrimidine, are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are used in the modulation of myeloid leukemia .
Synthesis of Antifungal Drugs
Pyrimidine derivatives are used in the synthesis of antifungal drugs . The structural diversity of these compounds makes them suitable for a wide range of applications .
Synthesis of Antiparasitic Drugs
2-Chloro-4-phenylpyrimidine is used in the synthesis of antiparasitic drugs . The compound’s structural diversity allows it to be used in a variety of therapeutic applications .
Synthesis of Diuretic Drugs
Pyrimidine derivatives are used in the synthesis of diuretic drugs . These compounds have a high degree of structural diversity, making them suitable for a wide range of applications .
Synthesis of Antitumor Drugs
2-Chloro-4-phenylpyrimidine is used in the synthesis of antitumor drugs . The compound’s structural diversity allows it to be used in a variety of therapeutic applications .
Mechanism of Action
properties
IUPAC Name |
2-chloro-4-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYJKNISGEWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345536 | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylpyrimidine | |
CAS RN |
13036-50-5 | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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